molecular formula C7H3BrClNS B1447882 4-Bromo-7-chlorothieno[2,3-c]pyridine CAS No. 1803571-85-8

4-Bromo-7-chlorothieno[2,3-c]pyridine

Cat. No. B1447882
CAS RN: 1803571-85-8
M. Wt: 248.53 g/mol
InChI Key: FTJMGIUQCYPERH-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorothieno[2,3-c]pyridine (4-BCTP) is an organic compound with a wide range of applications in organic synthesis and medicinal chemistry. It is a heterocyclic compound consisting of a seven-membered ring with a bromo and chloro substituent. 4-BCTP has recently been the focus of several research studies due to its potential use in the synthesis of various pharmaceuticals and its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-BCTP.

Scientific Research Applications

Chemical Synthesis and Complex Formation

4-Bromo-7-chlorothieno[2,3-c]pyridine serves as a versatile intermediate in chemical syntheses, particularly in the development of heterocyclic compounds with a wide range of applications. For instance, studies have emphasized the variability in the chemistry and properties of related heterocyclic compounds, highlighting their significant role in forming complex compounds with diverse properties, including spectroscopic, magnetic, biological, and electrochemical activities. These insights suggest potential avenues for the use of this compound in synthesizing novel compounds with tailored properties for various scientific applications (Boča, Jameson, & Linert, 2011).

Catalysis

The compound has implications in catalysis, particularly through the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. This role underscores the importance of hybrid catalysts, including this compound derivatives, in facilitating complex chemical reactions, thus enhancing the efficiency of synthesizing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

In medicinal chemistry, pyridine derivatives, including structures similar to this compound, have been highlighted for their broad biological activities. These activities range from antifungal, antibacterial, antioxidant, to anticancer properties. The versatility of these compounds as chemosensors in analytical chemistry, due to their high affinity for various ions and neutral species, also marks a significant area of application. This broad spectrum of biological and analytical applications emphasizes the compound's utility in designing biologically active compounds and chemosensors for environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Organic Synthesis and Drug Development

Furthermore, heterocyclic N-oxide derivatives, including analogs of this compound, demonstrate significant utility in organic synthesis, catalysis, and drug development. These compounds are involved in the formation of metal complexes, design of catalysts, and synthesis of medicinal applications, showcasing their potential in advancing chemistry and drug discovery processes. The emphasis on heterocyclic N-oxide derivatives highlights the critical role of this compound analogs in facilitating novel chemistry applications and medicinal advancements (Li et al., 2019).

properties

IUPAC Name

4-bromo-7-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJMGIUQCYPERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803571-85-8
Record name 4-bromo-7-chlorothieno[2,3-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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